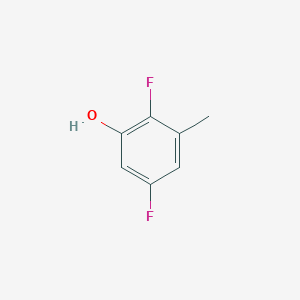

2,5-Difluoro-3-methylphenol

描述

Significance of Fluorine in Aromatic Systems within Chemical Synthesis

The introduction of fluorine into aromatic systems imparts unique characteristics to the resulting molecules. Fluorine is the most electronegative element, and its presence can significantly influence the electronic nature of the aromatic ring. numberanalytics.com This high electronegativity creates a strong carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. nih.gov This bond contributes to increased thermal and metabolic stability in fluorinated compounds. tandfonline.com

Key impacts of fluorine incorporation in aromatic systems include:

Altered Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of the phenolic hydroxyl group. nih.gov

Enhanced Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes. tandfonline.com

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life for drug molecules. nih.govtandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with biological targets. tandfonline.com

These properties make fluorinated aromatic compounds highly valuable in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net

Overview of Phenolic Compounds in Advanced Synthetic Methodologies

Phenolic compounds are a cornerstone of organic synthesis, valued for their reactivity and versatility. units.itresearchgate.net The hydroxyl group on the aromatic ring can act as a directing group in electrophilic aromatic substitution reactions and can be converted into a wide range of other functional groups. units.it Phenols are key starting materials in the synthesis of polymers, resins, and a vast array of fine chemicals. units.itnih.gov

In advanced synthetic methodologies, phenols are utilized in various ways:

Building Blocks: They serve as fundamental building blocks for the construction of more complex molecules. sigmaaldrich.com

Catalysts: Certain phenolic derivatives can act as photocatalysts, enabling a range of synthetically useful organic transformations. units.it

Intermediates: Phenols are crucial intermediates in multi-step syntheses of natural products and pharmaceuticals. acs.org

The development of new synthetic methods continues to expand the utility of phenolic compounds, with a focus on achieving greater selectivity and efficiency in their functionalization. units.it

Structure

3D Structure

属性

IUPAC Name |

2,5-difluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-5(8)3-6(10)7(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRODIMUFGKGXBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,5 Difluoro 3 Methylphenol and Its Analogues

Strategies for Direct Synthesis of 2,5-Difluoro-3-methylphenol Scaffolds

Direct synthesis strategies for molecules like this compound hinge on the controlled introduction of hydroxyl and methyl groups onto a difluorinated benzene (B151609) core. The strong electron-withdrawing nature of fluorine atoms critically influences the reactivity of the aromatic ring, enabling certain reaction pathways while hindering others.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Fluorinated Aromatics

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the synthesis of highly substituted aromatic compounds, particularly those activated by electron-withdrawing groups. wikipedia.orgbyjus.com In this reaction, a nucleophile displaces a leaving group on an aromatic ring. Unlike typical nucleophilic substitutions (SN1 and SN2), SNAr does not occur on aryl halides unless the ring is activated. pressbooks.pub The presence of fluorine atoms serves this activation role effectively. A plausible SNAr strategy for synthesizing the this compound scaffold could involve the reaction of a precursor like 1,2,4-trifluoro-3-methylbenzene (B45586) with a hydroxide (B78521) source.

The SNAr mechanism is a two-step addition-elimination process. byjus.compressbooks.pub The reaction is initiated by the attack of a nucleophile on the electron-poor aromatic ring at the carbon atom bearing the leaving group. masterorganicchemistry.com This first step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com

In difluorinated systems, the strong inductive effect of the fluorine atoms makes the aromatic ring highly electrophilic and susceptible to nucleophilic attack. wikipedia.org The negative charge of the Meisenheimer complex is stabilized through resonance, particularly when electron-withdrawing groups are positioned ortho or para to the site of attack. byjus.compressbooks.pub In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored. pressbooks.pub

Key Stages of SNAr Mechanism:

Nucleophilic Attack: An incoming nucleophile (e.g., OH⁻) attacks the carbon attached to a leaving group (e.g., a fluorine atom).

Formation of Meisenheimer Complex: A negatively charged, non-aromatic intermediate is formed. The charge is delocalized, with stabilization provided by the remaining fluorine atoms and other electron-withdrawing substituents. wikipedia.org

Elimination of Leaving Group: The leaving group departs, taking its bonding electrons, which restores the aromatic π-system.

The rate and success of SNAr reactions are heavily dependent on the nature of both the activating groups on the aromatic ring and the leaving group.

Activating Groups: Aromatic rings must be rendered electron-deficient to undergo SNAr. This is achieved by the presence of strong electron-withdrawing groups (EWGs). dalalinstitute.com Fluorine itself is a powerful activator due to its high electronegativity. Other common activating groups include nitro (–NO₂), cyano (–CN), and acyl groups. wikipedia.org The activating effect is most pronounced when these groups are located at the ortho and/or para positions relative to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comdalalinstitute.com

Leaving Group Effects: A surprising and synthetically useful feature of SNAr reactions is the leaving group trend. Contrary to SN1 and SN2 reactions where iodide is the best halide leaving group, the order of reactivity for activated aryl halides in SNAr is:

F > Cl > Br > I masterorganicchemistry.comnih.gov

| Feature | Description | Reference |

| Mechanism | Two-step Addition-Elimination | byjus.compressbooks.pub |

| Intermediate | Meisenheimer Complex | wikipedia.orgmasterorganicchemistry.com |

| Activating Groups | Electron-withdrawing groups (e.g., -F, -NO₂) at ortho/para positions | wikipedia.orgdalalinstitute.com |

| Leaving Group Trend | F > Cl > Br > I | masterorganicchemistry.comnih.gov |

Metal-Catalyzed Cross-Coupling Reactions for C-C and C-O Bond Formation

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (e.g., C-O) bonds. Palladium and copper catalysts are particularly prominent in the synthesis of phenolic compounds and their derivatives.

Palladium catalysis offers a powerful method for constructing complex aromatic molecules under relatively mild conditions. While often used for C-C bond formation (e.g., Suzuki, Heck reactions), palladium catalysts are also effective for C-O bond formation to create diaryl ethers or phenols. Synthesizing phenolic derivatives can be achieved through the coupling of an aryl halide or triflate with an alcohol or, in some cases, a hydroxide source. The development of high-oxidation-state palladium(IV) chemistry has further expanded the scope of these transformations. researchgate.net The synthesis of complex derivatives, such as indenols and dibenzothiophenes, highlights the versatility of this approach, which often proceeds with high regioselectivity. nih.govnih.gov For a target like this compound, a palladium-catalyzed hydroxylation of a corresponding aryl halide (e.g., 1-bromo-2,5-difluoro-3-methylbenzene) could be a viable, albeit challenging, route.

Example of a General Palladium-Catalyzed C-O Coupling Reaction: Ar-X + R-OH ---[Pd Catalyst, Ligand, Base]---> Ar-O-R + HX (where Ar is an aryl group, X is a halide, and R is an alkyl or aryl group)

The Ullmann reaction, a classic copper-catalyzed method, is widely used for forming C-O bonds, particularly in the synthesis of diaryl ethers. organic-chemistry.org The "Ullmann-type" reaction involves the coupling of an aryl halide with an alcohol or a phenol (B47542) in the presence of a copper catalyst and a base. organic-chemistry.orgnih.gov

Historically, these reactions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. organic-chemistry.orgbeilstein-journals.org However, modern advancements have led to the development of catalytic systems that operate under much milder conditions. The use of specific ligands, such as amino acids (e.g., L-proline), 1,10-phenanthroline, or picolinic acid, can significantly improve catalyst efficiency and substrate scope. nih.govsemanticscholar.org

A potential Ullmann-type synthesis for a precursor to this compound could involve coupling 1-bromo-2,5-difluorobenzene with methanol (B129727), followed by directed ortho-lithiation and methylation, and subsequent demethylation to yield the final phenol. The reaction mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species. organic-chemistry.org

| Reaction Type | Catalyst System | Key Features | Potential Application for Target Scaffold |

| Palladium-Catalyzed C-O Coupling | Pd(OAc)₂, various phosphine (B1218219) ligands, base | High functional group tolerance, often mild conditions. | Direct hydroxylation of a difluoro-methyl-halobenzene. |

| Ullmann-Type C-O Coupling | CuI, ligands (e.g., L-Proline, 1,10-phenanthroline), base | Excellent for diaryl ether synthesis; modern methods use catalytic Cu. | Synthesis of a methoxy (B1213986) ether precursor from a difluoro-halobenzene. semanticscholar.orgmdpi.com |

Derivatization Strategies of Difluorinated Phenols

The modification of difluorinated phenols, such as this compound, is crucial for developing new pharmaceutical candidates, agrochemicals, and functional materials. These derivatization strategies aim to introduce diverse functionalities, thereby modulating the parent molecule's physicochemical and biological properties. Key approaches include the formation of ether linkages to create aryloxy phenol derivatives and the introduction of fluorinated alkyl groups, particularly the difluoromethyl moiety, which is a recognized bioisostere for hydroxyl and thiol groups. sci-hub.secas.cnresearchgate.net

Synthesis of Aryloxy Phenol Derivatives

The synthesis of aryloxy phenol derivatives, which contain a diaryl ether backbone, is a significant area of organic synthesis. These structures are present in numerous biologically active compounds and herbicides. epo.orgmdpi.com The primary methods for their construction from difluorinated phenols involve forming an ether bond between the phenolic oxygen and another aromatic ring.

The Williamson ether synthesis is a cornerstone method for forming ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide. wikipedia.orgbyjus.com In its classic form, a phenol is first deprotonated by a suitable base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether. gordon.edumasterorganicchemistry.com

The general reaction is as follows: Step 1: Deprotonation Ar-OH + Base → Ar-O⁻ + Base-H⁺

Step 2: Nucleophilic Substitution Ar-O⁻ + R-X → Ar-O-R + X⁻

To synthesize aryloxy phenol derivatives, this reaction is adapted to use an aryl halide or a similarly activated aromatic system as the electrophile. However, direct SN2 reactions on unactivated aryl halides are not feasible. Instead, the reaction proceeds via a related nucleophilic aromatic substitution (SNAr) mechanism, particularly if the target aryl halide is activated by electron-withdrawing groups. mdpi.comencyclopedia.pub For less activated systems, a copper-catalyzed variant known as the Ullmann condensation is often employed.

Recent synthetic approaches to m-aryloxy phenols have utilized the reaction between aryl halides and resorcinol (B1680541), where resorcinol acts as the nucleophile after deprotonation. encyclopedia.pub For instance, 5-chloro-2-nitroaniline (B48662) has been reacted with resorcinol using sodium hydride as a base in DMF at elevated temperatures to produce a diaryl ether. encyclopedia.pub Similarly, the synthesis of 5-chloro-4-[4-chloro-2-fluoro-5-(3-hydroxyphenoxy)-phenyl]-1,2-tetramethylene-4-pyrazolin-3-one was achieved through a nucleophilic aromatic substitution between 2,5-difluoro-4-bromonitrobenzene and 3-methoxy phenol. mdpi.com

| Reaction Type | Nucleophile | Electrophile | Key Conditions |

| Williamson (Alkyl Aryl Ether) | Phenoxide (e.g., from this compound) | Primary Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, NaOH), Aprotic Solvent (e.g., DMF, Acetonitrile) byjus.com |

| Nucleophilic Aromatic Substitution (Diaryl Ether) | Phenoxide | Electron-deficient Aryl Halide (e.g., 2,4-dinitrochlorobenzene) | Strong Base (e.g., NaH), Polar Aprotic Solvent (e.g., DMF, NMP), Heat mdpi.comencyclopedia.pub |

| Ullmann Condensation (Diaryl Ether) | Phenoxide | Aryl Halide | Copper Catalyst (e.g., CuI, Cu₂O), Ligand, Base (e.g., Cs₂CO₃), High Temperature |

Introduction of Difluoromethyl Moieties via Advanced Fluorination Techniques

The difluoromethoxy group (-OCF₂H) is an important structural motif in medicinal chemistry, often serving as a lipophilic hydrogen-bond donor or as a bioisostere of other functional groups. sci-hub.se Consequently, robust methods for the O-difluoromethylation of phenols are highly sought after. These methods can be broadly categorized into nucleophilic, radical, and electrophilic pathways.

Nucleophilic difluoromethylation is the most common strategy for synthesizing aryl difluoromethyl ethers from phenols. The general mechanism involves the generation of a difluorocarbene (:CF₂) intermediate, which is a potent electrophile. orgsyn.org This intermediate is then trapped by a nucleophilic phenoxide, generated by treating the starting phenol with a base, to form the desired ether. orgsyn.org

A variety of reagents have been developed to serve as difluorocarbene precursors. cas.cn

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a readily available, stable, and relatively non-toxic solid. orgsyn.org Upon heating, it undergoes thermal decarboxylation to generate difluorocarbene. orgsyn.org The protocol is simple and provides quick access to aryl difluoromethyl ethers, tolerating various functional groups. orgsyn.org

S-(Difluoromethyl)sulfonium Salts: These bench-stable salts act as difluorocarbene precursors under mild basic conditions. sci-hub.seacs.org A wide array of phenols, including both electron-rich and electron-deficient variants, can be converted to their corresponding aryl difluoromethyl ethers in good to excellent yields using a base like lithium hydroxide. sci-hub.seacs.org The reaction conditions are often compatible with sensitive functional groups such as esters, aldehydes, and amides. sci-hub.se

Diethyl (bromodifluoromethyl)phosphonate: This phosphonate (B1237965) is another efficient reagent for the difluoromethylation of phenols and thiophenols, proceeding through the generation of difluorocarbene. researchgate.net

The table below summarizes typical conditions for these protocols.

| Reagent | Base | Solvent | Temperature | Key Features |

| Sodium Chlorodifluoroacetate | K₂CO₃ | DMF/H₂O | 100 °C | Readily available, non-toxic precursor. orgsyn.org |

| S-(Difluoromethyl)sulfonium Salt | LiOH, NaH | Fluorobenzene | Room Temp. | High yields, broad functional group tolerance. sci-hub.se |

| Ethyl Bromodifluoroacetate | K₂CO₃ | DMF | 60-115 °C | Proceeds via a nucleophilic substitution pathway. thieme-connect.com |

| Difluoromethyl Triflate | K₃PO₄ | Toluene | Room Temp. | Fast reaction times, but can form aryl triflate byproducts. cas.cnrsc.org |

Radical-based methods provide a complementary approach for installing difluoromethyl groups. These reactions involve the generation of a difluoromethyl radical (•CF₂H), which can then participate in C-H functionalization or addition reactions.

Visible-light photocatalysis has enabled the generation of the •CF₂H radical from various precursors under mild conditions. rsc.org These methods have been particularly effective for the C-H difluoromethylation of electron-deficient (hetero)arenes. rsc.org For example, reagents have been developed that, upon photolysis with blue light, can difluoromethylate heterocycles that are common in medicinal chemistry. rsc.org

Hydrodifluoroalkylation is a specific type of radical reaction that involves the formal addition of a hydrogen atom and a difluoroalkyl group across a double bond. acs.orgnih.gov This strategy has been successfully applied to para-quinone methides (p-QMs). An Fe-catalyzed hydroalkylation of olefins with p-QMs allows alkyl radicals to add to the p-QM, leading to C-C bond formation and subsequent aromatization to form a phenol derivative. acs.org A similar approach using fluorinated silyl (B83357) enol ethers has also been reported. mdpi.com Photocatalytic reductive hydrodifluoroalkylation of olefins, using a difluoroalkyl halide as the radical precursor and a tertiary amine as a reductant, has also been developed, providing access to complex scaffolds under mild conditions. nih.govscribd.com

Electrophilic fluorination introduces a fluorine atom directly onto the aromatic ring of a phenol, rather than adding a fluorinated alkyl group. wikipedia.org This derivatization strategy relies on reagents that act as a source of an electrophilic fluorine ("F⁺"). brynmawr.edufishersci.co.uk

The most common and effective reagents for this transformation are N-fluoro compounds, which are generally stable, safe, and economical. wikipedia.org Key examples include:

Selectfluor™ (F-TEDA-BF₄): This is a commercially available, non-hygroscopic solid that is one of the most widely used electrophilic fluorinating agents. arkat-usa.org

N-Fluorobenzenesulfonimide (NFSI): This reagent is also effective for fluorinating a variety of nucleophiles, including phenols. brynmawr.edu

The electrophilic fluorination of phenols can be challenging, sometimes resulting in low regioselectivity between the ortho and para positions and potential side reactions like dearomatization. wikipedia.org Reactions are typically performed in solvents like acetonitrile (B52724) or dichloromethane. arkat-usa.org Research has shown that using ionic liquids as additives can accelerate the fluorination of phenols with Selectfluor™, with the effect being most significant at lower temperatures. arkat-usa.org

Synthesis of Schiff Base Derivatives of Difluorinated Phenols

The synthesis of Schiff bases from difluorinated phenols is a significant area of research, primarily due to the unique properties conferred by the fluorine atoms, which can modulate the chemical and biological characteristics of the resulting compounds. nih.gov These derivatives are typically synthesized through the condensation reaction between a difluorinated phenolic aldehyde or ketone and a primary amine. This reaction is often carried out in a suitable solvent, such as methanol or ethanol, and may be catalyzed by an acid or base, or proceed simply by stirring at room temperature. nih.govekb.eg

One prominent synthetic route involves the reaction of a difluorinated salicylaldehyde (B1680747) with a primary amine. For instance, (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol was synthesized by the condensation of 3,5-difluoro-2-hydroxy-benzaldehyde with 3,4-diaminopyridine (B372788) in methanol. nih.govfrontiersin.org The reaction was stirred for 24 hours at room temperature, yielding the desired Schiff base as a yellow precipitate which was then purified by crystallization. nih.govfrontiersin.org This method highlights a straightforward approach that does not require heating or an inert atmosphere. nih.gov

Similarly, other studies have reported the synthesis of novel Schiff bases by reacting 4,6-difluoro-2-amino benzothiazole (B30560) with various aromatic aldehydes. ijpbs.com For example, the reaction with 5-bromo-2-hydroxy benzaldehyde (B42025) was conducted in methanol with a catalytic amount of glacial acetic acid and refluxed for 10-12 hours to yield the corresponding Schiff base. ijpbs.com The structures of these synthesized compounds are typically confirmed using various spectroscopic techniques, including FT-IR, Mass spectrometry, and ¹H NMR. ijpbs.com

The general structure of Schiff bases derived from phenols is characterized by an imine or azomethine group (-CH=N-) where the nitrogen is connected to an aryl or alkyl group and the carbon is part of the phenolic ring system. ijpbs.comnih.gov The presence of fluorine substituents on the phenolic ring can significantly influence the electronic properties and biological activity of the Schiff base. nih.gov

Below is a table summarizing the synthesis of representative Schiff base derivatives from difluorinated phenols.

| Product Name | Reactants | Solvent | Catalyst | Reaction Conditions | Yield (%) | Reference |

| (E)-2-[(3-Amino-pyridin-4-ylimino)-methyl]-4,6-difluoro-phenol | 3,5-difluoro-2-hydroxy-benzaldehyde, 3,4-diaminopyridine | Methanol | None | 24h, Room Temperature | 78 | nih.gov, frontiersin.org |

| 4-bromo-2-(((4,6-difluorobenzothiazole-2-yl)imino)methyl)phenol | 4,6-difluoro-2-amino benzothiazole, 5-bromo-2-hydroxy benzaldehyde | Methanol | Glacial Acetic Acid | Reflux, 10-12h, 50-60°C | Not Specified | ijpbs.com |

| N-(4-(dimethylamino)benzylidene)-4,6-difluorobenzothiazole-2-amine | 4,6-difluoro-2-amino benzothiazole, 4-(dimethylamino)benzaldehyde | Methanol | Glacial Acetic Acid | Reflux, 10-12h, 50-60°C | Not Specified | ijpbs.com |

| N-(3,4-dimethoxybenzylidene)-4,6-difluorobenzothiazole-2-amine | 4,6-difluoro-2-amino benzothiazole, 3,4-dimethoxy benzaldehyde | Methanol | Glacial Acetic Acid | Reflux, 10-12h, 50-60°C | Not Specified | ijpbs.com |

Synthetic Pathways to Polycyclic and Heterocyclic Derivatives Incorporating Difluorinated Phenol Units

The incorporation of difluorinated phenol moieties into polycyclic and heterocyclic frameworks is a key strategy for developing novel compounds with potential applications in materials science and medicinal chemistry. researchgate.netnih.gov Various synthetic methodologies have been developed to construct these complex architectures, often leveraging the reactivity of the difluorinated phenol ring.

One notable approach is the synthesis of difluoro-substituted benzo[g]quinoxaline-5,10-diones. mdpi.com This can be achieved through a multi-step sequence starting from 1,4-difluorobenzene. A Friedel–Crafts acylation with a suitable anhydride (B1165640) in the presence of aluminum chloride, followed by cyclodehydration with fuming sulfuric acid, leads to a difluorinated polycyclic core. Subsequent nucleophilic aromatic substitution (SNAr) of the fluorine atoms with aminoalkylamines yields the final functionalized polycyclic compounds. mdpi.com

Another powerful strategy involves radical cascade cyclization to construct complex heterocyclic systems. nih.govresearchgate.net For instance, difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones have been synthesized from 2-arylbenzoimidazoles and α,α-difluorophenylacetic acid derivatives under metal-free and base-free conditions. nih.govresearchgate.net This method demonstrates excellent functional group tolerance and provides good yields of the desired polycyclic heterocyclic products. nih.gov

Furthermore, cycloaddition reactions represent a fundamental tool for building fluorinated heterocyclic compounds. researchgate.net While direct use of this compound in these reactions is not extensively documented in the provided context, the general principle involves using fluorinated building blocks, such as fluorinated dienes or dipolarophiles, to construct the heterocyclic ring system. researchgate.net

The table below outlines synthetic pathways to representative polycyclic and heterocyclic derivatives that incorporate a difluorinated aromatic unit, which could conceptually originate from or be analogous to a difluorinated phenol derivative.

| Product Class | Synthetic Method | Key Reactants/Precursors | Key Reagents/Catalysts | Reaction Conditions | Reference |

| 6,9-bis-[(aminoalkyl)amino]-benzo[g]quinoxaline-5,10-diones | Friedel-Crafts acylation, Cyclodehydration, SNAr | 1,4-difluorobenzene, Anhydride, N,N-dimethylethylenediamine | AlCl₃, Fuming H₂SO₄ | Reflux, Heating (140°C) | mdpi.com |

| Difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones | Radical Cascade Cyclization | 2-arylbenzoimidazoles, α,α-difluorophenylacetic acid | Not specified (metal- and base-free) | Not specified | nih.gov, researchgate.net |

| Pinpoint-fluorinated Polycyclic Aromatic Hydrocarbons | Friedel-Crafts-type intramolecular cyclization | Difluoroalkenes with a phenyl unit | Metal catalyst (e.g., Pd(II), In(III)) | Not specified | researchgate.net |

These synthetic strategies underscore the versatility of difluorinated aromatic compounds as precursors for complex molecular architectures. The resulting polycyclic and heterocyclic derivatives are of significant interest for further investigation into their chemical and physical properties.

Advanced Structural Elucidation and Characterization of 2,5 Difluoro 3 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic compounds, providing detailed information about the chemical environment of atomic nuclei like hydrogen (¹H) and carbon (¹³C). uobasrah.edu.iqresearchgate.net

¹H NMR and ¹³C NMR spectroscopy are indispensable for analyzing the substituted aromatic system of 2,5-Difluoro-3-methylphenol. The chemical shifts (δ) of the aromatic protons and carbons are significantly influenced by the electronic effects of the hydroxyl (-OH), methyl (-CH₃), and fluorine (-F) substituents.

¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm for aryl protons) provides critical data on the substitution pattern. libretexts.org For this compound, two distinct signals are expected for the aromatic protons. The electron-donating hydroxyl and methyl groups, along with the electron-withdrawing fluorine atoms, create a unique electronic environment for each proton, leading to predictable chemical shifts and coupling patterns (J-coupling) with neighboring fluorine atoms. wisc.edu The benzylic protons of the methyl group typically appear further upfield, around δ 2.0-3.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Aromatic carbons typically resonate in the δ 120-150 ppm range. libretexts.org In this compound, the carbon atoms directly bonded to the highly electronegative fluorine and oxygen atoms will be shifted significantly downfield. The presence of fluorine also introduces complex C-F coupling constants, which can further aid in signal assignment. mdpi.com The number of signals in the spectrum can confirm the substitution pattern and rule out isomeric impurities. libretexts.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Key Influences |

| Aromatic CH (H4) | ~6.7 - 7.0 | Doublet of doublets (dd) | Shielded by -OH, deshielded by -F; coupling to H6 and F5 |

| Aromatic CH (H6) | ~6.8 - 7.2 | Doublet of doublets (dd) | Coupling to H4 and F5 |

| Methyl (-CH₃) | ~2.1 - 2.4 | Singlet or fine multiplet | Benzylic position |

| Phenolic (-OH) | Variable (typically ~5-9) | Broad singlet | Hydrogen bonding, solvent dependent |

| Aromatic C-OH (C1) | ~150 - 155 | Multiplet | Attached to electronegative oxygen |

| Aromatic C-F (C2) | ~155 - 160 | Doublet (¹JCF) | Attached to electronegative fluorine |

| Aromatic C-CH₃ (C3) | ~125 - 130 | Multiplet | Alkyl-substituted carbon |

| Aromatic C-H (C4) | ~110 - 115 | Multiplet | |

| Aromatic C-F (C5) | ~158 - 163 | Doublet (¹JCF) | Attached to electronegative fluorine |

| Aromatic C-H (C6) | ~118 - 123 | Multiplet | |

| Methyl (-CH₃) | ~15 - 20 | Quartet (due to ¹JCH) | Aliphatic carbon |

Two-dimensional (2D) NMR experiments provide correlations between nuclei, offering deeper structural insights than 1D spectra. ucl.ac.uk Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful for confirming the regiochemistry of substituted aromatics by detecting protons that are close in space (< 5 Å), irrespective of their bonding connectivity. nanalysis.comlibretexts.orgcreative-biostructure.com

In the case of this compound, a NOESY experiment would be expected to show a cross-peak between the protons of the methyl group (-CH₃) at position 3 and the aromatic proton at position 4. This spatial proximity confirms that the methyl group is adjacent to an unsubstituted carbon. The absence of a NOESY correlation between the methyl protons and the aromatic proton at position 6 would further validate the 2,5-difluoro-3-methyl substitution pattern. This technique is crucial for unambiguously distinguishing between isomers where simple coupling patterns might be inconclusive. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a primary tool for determining the molecular weight and elemental formula of a compound and for gaining structural information from its fragmentation patterns. uobasrah.edu.iq Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for the analysis of halogenated phenols. oup.commdpi.com

For this compound (C₇H₆F₂O), the molecular ion peak (M⁺) would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight (156.12 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. uobasrah.edu.iq

The fragmentation of halogenated phenols under electron impact ionization is characterized by several competing pathways. rsc.org Common fragmentation patterns include:

Loss of a methyl radical (·CH₃): [M - 15]⁺

Loss of carbon monoxide (CO): [M - 28]⁺, a characteristic fragmentation for phenols. rsc.org

Loss of a formyl radical (·CHO): [M - 29]⁺, also common for phenols. rsc.orglibretexts.org

Loss of a fluorine atom (·F) or hydrogen fluoride (B91410) (HF): [M - 19]⁺ or [M - 20]⁺.

The relative intensities of these fragment ions provide a characteristic fingerprint that helps confirm the structure and distinguish it from its isomers.

Interactive Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Nominal) | Description |

| [C₇H₆F₂O]⁺ | 156 | Molecular Ion (M⁺) |

| [C₆H₃F₂O]⁺ | 141 | Loss of methyl radical (·CH₃) |

| [C₆H₆F₂]⁺ | 128 | Loss of carbon monoxide (CO) |

| [C₆H₅F₂]⁺ | 127 | Loss of formyl radical (·CHO) |

| [C₇H₆FO]⁺ | 137 | Loss of fluorine radical (·F) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectrophotometry are complementary techniques used to identify key functional groups and conjugated systems within a molecule. uobasrah.edu.iqscribd.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational transitions of molecules, providing a fingerprint of the functional groups present. copbela.org For this compound, characteristic absorption bands would confirm the presence of the hydroxyl, aromatic, and C-F groups.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring. copbela.org

Aliphatic C-H Stretch: Absorptions between 2850-3000 cm⁻¹ correspond to the methyl group. copbela.org

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region are due to the stretching vibrations of the benzene (B151609) ring. copbela.org

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of the carbon-fluorine bonds.

C-O Stretch: A distinct band around 1200-1250 cm⁻¹ corresponds to the phenolic C-O bond. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions, primarily in conjugated systems. scribd.com Phenolic compounds exhibit characteristic absorptions in the UV region due to π → π* transitions within the benzene ring. For phenols, typical absorption maxima (λmax) are observed around 270-280 nm. oup.com The presence of fluorine and methyl substituents can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima.

Interactive Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Methyl -CH₃ | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aryl C-F | C-F Stretch | 1100 - 1300 | Strong |

| Phenolic C-O | C-O Stretch | 1200 - 1250 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org By diffracting X-rays off a single crystal, one can obtain highly accurate data on bond lengths, bond angles, and torsional angles. wikipedia.org

While specific crystallographic data for this compound is not publicly available, analysis of a suitable crystal would yield:

Unambiguous Confirmation of Constitution: The technique would confirm the 2,5-difluoro-3-methyl substitution pattern on the phenol (B47542) ring.

Precise Bond Parameters: It would provide exact measurements for C-C, C-O, C-H, and C-F bond lengths and the angles between them. For instance, data from analogous fluorinated benzyl (B1604629) chlorides suggest C-F bond lengths are around 1.37 Å.

Intermolecular Interactions: The crystal packing would reveal intermolecular forces, such as hydrogen bonding between the phenolic hydroxyl group of one molecule and a fluorine or oxygen atom of a neighboring molecule, which dictate the solid-state architecture. mdpi.com

This technique is especially valuable for establishing the absolute structure of complex derivatives. nih.govresearchgate.net

Interactive Table 4: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Significance |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental property of the crystal lattice. |

| Bond Lengths | The distance between the nuclei of two bonded atoms (e.g., C-F, C-O, C-C). | Provides insight into bond order and electronic effects. |

| Bond Angles | The angle formed by three connected atoms (e.g., C-C-C, F-C-C). | Defines the local geometry and steric strain. |

| Torsional Angles | The dihedral angle between four consecutively bonded atoms. | Describes the conformation of the molecule. |

| Hydrogen Bonding | Geometry and distances of intermolecular O-H···O or O-H···F bonds. | Explains melting point, solubility, and crystal packing. |

| Planarity | Deviation of the benzene ring atoms from a perfect plane. | Indicates the influence of substituents on ring geometry. |

Advanced Analytical Techniques for Purity Assessment and Isomeric Differentiation

Assessing the purity of this compound and separating it from its structural isomers requires advanced hyphenated analytical techniques. mdpi.com Isomers such as 2,6-Difluoro-3-methylphenol sigmaaldrich.com or 3,5-Difluoro-4-methylphenol can have similar physical properties, making their separation and identification challenging.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds. The sample is vaporized and passes through a capillary column, where isomers are separated based on their differential interactions with the column's stationary phase. The separated components then enter the mass spectrometer for identification based on their mass-to-charge ratio and fragmentation pattern. oup.com Derivatization can sometimes be employed to improve chromatographic performance. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (HPLC-MS/MS): For less volatile derivatives or when derivatization is not desired, HPLC is the separation method of choice. acs.org A liquid mobile phase carries the sample through a packed column. Coupling HPLC with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection, where a specific parent ion is selected, fragmented, and a resulting daughter ion is monitored, providing an extremely high degree of confidence in both identification and quantification. jst.go.jpnih.gov These methods are capable of detecting phenolic compounds at very low concentrations (ng/L levels). jst.go.jpnih.gov

These advanced techniques are essential for quality control, ensuring the isomeric purity of this compound for its intended applications.

Advanced Biological Activity and Structure Activity Relationship Sar Studies of 2,5 Difluoro 3 Methylphenol Derivatives

Impact of Fluorine Substitution on Molecular Recognition and Bioactivity Profiles

The substitution of hydrogen with fluorine can improve the biological activity of molecules. nih.gov For instance, in some compounds, fluorine substitution has been shown to enhance inhibitory potency against certain enzymes. This enhancement can be attributed to several factors, including the ability of fluorine to form favorable interactions, such as halogen bonds and hydrophobic interactions, within the active site of an enzyme. rroij.com

Furthermore, the presence of fluorine can influence the acidity of the phenolic hydroxyl group, which in turn affects its ability to act as a hydrogen bond donor or acceptor. This modulation of hydrogen bonding potential is crucial for the interaction of the molecule with specific amino acid residues in a protein's binding pocket. Studies on other fluorinated compounds have demonstrated that fluorine substitution can have a significant, sometimes detrimental, effect on receptor binding, highlighting the nuanced and context-dependent nature of fluorine's impact. nih.gov

The bioactivity of fluorinated phenols is also tied to their increased metabolic stability. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation. This can lead to a longer biological half-life and improved bioavailability of the compound.

| Property | Effect of Fluorine Substitution | Underlying Mechanism |

|---|---|---|

| Binding Affinity | Can be enhanced, reduced, or unchanged | Alteration of electronic properties, formation of halogen bonds, hydrophobic interactions |

| Metabolic Stability | Generally increased | Stronger C-F bond compared to C-H bond, resisting oxidative metabolism |

| Acidity of Phenolic -OH | Increased | Inductive electron-withdrawing effect of fluorine |

| Lipophilicity | Increased | Fluorine is more lipophilic than hydrogen |

In Silico Predictions of Biological Activity and Molecular Interactions

Computational methods are invaluable in predicting the biological activity and molecular interactions of novel compounds like 2,5-Difluoro-3-methylphenol derivatives, thereby accelerating the drug discovery process.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. semanticscholar.orgbiomedpharmajournal.org For this compound derivatives, docking studies can elucidate how these molecules might interact with the active sites of various therapeutic targets, such as enzymes or receptors.

In a hypothetical docking study of this compound with a target protein, the phenolic hydroxyl group would likely form a hydrogen bond with a suitable donor or acceptor residue in the active site. The fluorine atoms at positions 2 and 5 could engage in halogen bonding with electron-rich residues or contribute to hydrophobic interactions. The methyl group at position 3 would likely occupy a hydrophobic pocket within the binding site. The binding affinity and specificity would be determined by the sum of these interactions.

For example, in studies of other phenolic compounds, docking has been used to identify critical interactive amino acids that stabilize protein-ligand interactions. semanticscholar.org The binding energy, calculated from the docking simulation, provides an estimate of the binding affinity of the compound for the target.

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. In silico models can predict these pharmacokinetic parameters for this compound derivatives, guiding their optimization.

Absorption: Parameters such as lipophilicity (logP) and the number of hydrogen bond donors and acceptors can be calculated to predict oral bioavailability. The increased lipophilicity due to the fluorine atoms in this compound would likely enhance its absorption.

Distribution: The volume of distribution (Vd) can be predicted based on the compound's physicochemical properties. Higher lipophilicity generally leads to a larger Vd.

Metabolism: The presence of fluorine atoms can block sites of metabolism, leading to a slower rate of metabolic clearance. nih.gov Predictive software can identify potential sites of metabolism and predict the metabolic fate of the compound.

Excretion: The route and rate of excretion can be estimated based on the compound's properties.

Various online tools and software are available for ADME prediction, providing valuable insights into the drug-likeness of a compound. phytojournal.com

| ADME Parameter | Predicted Outcome | Reasoning |

|---|---|---|

| Oral Bioavailability | Moderate to High | Increased lipophilicity from fluorine atoms |

| Metabolic Stability | High | C-F bonds are resistant to metabolic cleavage |

| Blood-Brain Barrier Penetration | Possible | Depends on overall lipophilicity and other factors |

| Cytochrome P450 Inhibition | Potential for inhibition | Many aromatic compounds can interact with CYP enzymes |

Mechanistic Studies of Bioactivity, including Enzymatic Inhibition and Receptor Binding

Understanding the mechanism by which this compound derivatives exert their biological effects is crucial. This involves studying their interactions with specific enzymes and receptors at a molecular level.

Fluorinated organic molecules can inhibit enzymes through various mechanisms, including competitive, non-competitive, and mixed inhibition. rroij.com

Competitive Inhibition: The fluorinated phenol (B47542) could compete with the natural substrate for binding to the enzyme's active site. The enhanced binding affinity due to fluorine's properties could make it a potent competitive inhibitor. rroij.com

Non-competitive Inhibition: The compound might bind to an allosteric site on the enzyme, causing a conformational change that reduces its activity.

Mixed Inhibition: It is also possible for the inhibitor to bind to both the free enzyme and the enzyme-substrate complex. rroij.com

Experimental techniques such as enzyme kinetics assays are used to determine the type of inhibition and the inhibition constant (Ki). For receptor binding, radioligand binding assays can be used to determine the affinity (Kd) of the compound for a specific receptor.

The introduction of fluorine can also lead to mechanism-based inhibition, where the fluorinated compound is processed by the enzyme to a reactive species that covalently modifies and inactivates the enzyme. nih.gov

Structure-Activity Relationship (SAR) Correlations for Difluorinated Phenolic Derivatives

SAR studies aim to establish a correlation between the chemical structure of a compound and its biological activity. For difluorinated phenolic derivatives, SAR studies would involve synthesizing a series of analogues with systematic variations in their structure and evaluating their biological activity.

Key structural features to investigate in SAR studies of this compound derivatives would include:

Position of Fluorine Atoms: Moving the fluorine atoms to different positions on the aromatic ring would likely have a significant impact on activity.

Nature and Position of the Alkyl Group: Replacing the methyl group with other alkyl or functional groups would alter the steric and electronic properties of the molecule.

A qualitative structure-activity analysis can help establish a correlation between the presence or absence of different substituents and the observed biological activity. mdpi.com For example, studies on other fluorinated compounds have shown that the arrangement of substituents on the aromatic ring is crucial for activity. researchgate.net

| Structural Modification | Potential Impact on Activity | Rationale |

|---|---|---|

| Varying the position of fluorine atoms | Significant change in activity | Alters electronic distribution and interaction with the target |

| Changing the alkyl substituent at position 3 | Modulation of activity | Affects steric fit and lipophilicity |

| Introducing additional substituents on the ring | Fine-tuning of activity | Can provide additional binding interactions or alter physicochemical properties |

| Modification of the phenolic hydroxyl group | Loss or alteration of activity | Crucial for hydrogen bonding in many biological interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。